molecular formula C25H28N2O6S B12522407 N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine CAS No. 773858-04-1

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine

Cat. No.: B12522407
CAS No.: 773858-04-1
M. Wt: 484.6 g/mol
InChI Key: HUVGXNQLWNGTEJ-YROCYRMSSA-N
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Description

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic compound that combines the structural features of naphthalene, isoleucine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine typically involves the reaction of naphthalene-1-sulfonyl chloride with L-isoleucine and L-tyrosine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving protein labeling and tracking due to its fluorescent properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity.

Mechanism of Action

The mechanism of action of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA or proteins, while the isoleucine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine.

    Dansyl chloride: Another naphthalene derivative used in protein labeling.

    Naphthalene-1-thiol: A compound with a thiol group instead of a sulfonyl group.

Uniqueness

This compound is unique due to its combination of naphthalene, isoleucine, and tyrosine, which imparts specific chemical and biological properties. Its ability to interact with biological molecules through multiple functional groups makes it a versatile tool in scientific research.

Properties

CAS No.

773858-04-1

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C25H28N2O6S/c1-3-16(2)23(24(29)26-21(25(30)31)15-17-11-13-19(28)14-12-17)27-34(32,33)22-10-6-8-18-7-4-5-9-20(18)22/h4-14,16,21,23,27-28H,3,15H2,1-2H3,(H,26,29)(H,30,31)/t16-,21-,23-/m0/s1

InChI Key

HUVGXNQLWNGTEJ-YROCYRMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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